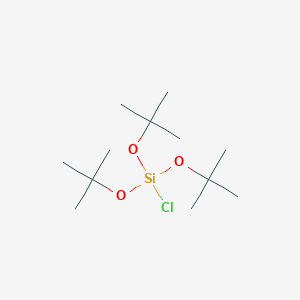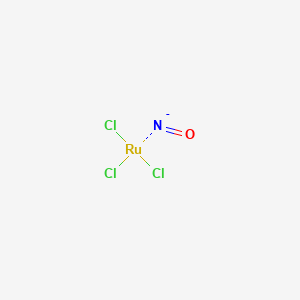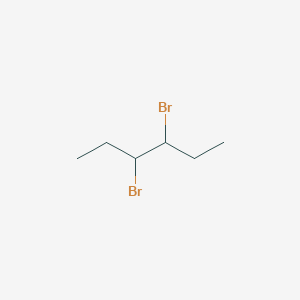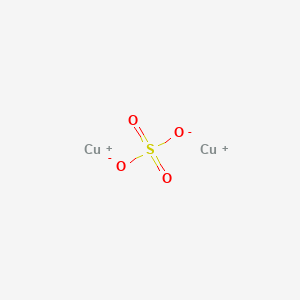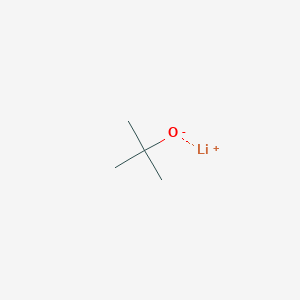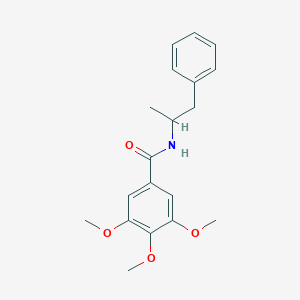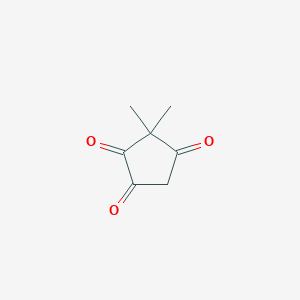
cudraflavone B
Overview
Description
Cudraflavone B is a prenylated flavone isolated from the plant Cudrania tricuspidata. This compound has garnered significant attention due to its diverse biological activities, including anti-proliferative, monoamine oxidase inhibitory, apoptotic, and hepatoprotective effects . It has shown potential in neuroprotection, particularly against glutamate-induced neurotoxicity .
Preparation Methods
Cudraflavone B is primarily isolated from natural sources, specifically the root bark of Cudrania tricuspidata. The extraction process typically involves the use of organic solvents such as ethanol or chloroform to obtain the crude extract, followed by chromatographic techniques to purify the compound
Chemical Reactions Analysis
Cudraflavone B undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Substitution reactions, particularly involving the hydroxyl groups, can lead to the formation of ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Cudraflavone B has been extensively studied for its potential therapeutic applications:
Anti-cancer: This compound induces apoptosis in various cancer cell lines, including human gastric carcinoma and melanoma cells.
Anti-inflammatory: It exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and mediators.
Hepatoprotection: The compound has shown hepatoprotective effects, potentially useful in treating liver diseases.
Mechanism of Action
The neuroprotective effects of cudraflavone B are primarily mediated through the activation of the nuclear factor-E2-related factor 2 (Nrf2) pathway, leading to the upregulation of heme oxygenase-1 (HO-1) expression . This pathway plays a crucial role in reducing oxidative stress and protecting neuronal cells. Additionally, this compound activates the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, further contributing to its protective effects .
Comparison with Similar Compounds
Cudraflavone B is part of a broader class of prenylated flavonoids, which include compounds like cudraflavanone B, artocarpesin, and norartocapetin . These compounds share similar structural features, such as the presence of prenyl groups, which contribute to their biological activities. this compound is unique in its specific combination of neuroprotective, anti-cancer, and anti-inflammatory properties, making it a particularly promising candidate for therapeutic applications.
Properties
IUPAC Name |
8-(2,4-dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-7-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O6/c1-13(2)5-7-17-23(29)21-20(30-24(17)15-8-6-14(26)11-18(15)27)12-19-16(22(21)28)9-10-25(3,4)31-19/h5-6,8-12,26-28H,7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWCDUHPYMOFIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(OC2=CC3=C(C=CC(O3)(C)C)C(=C2C1=O)O)C4=C(C=C(C=C4)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


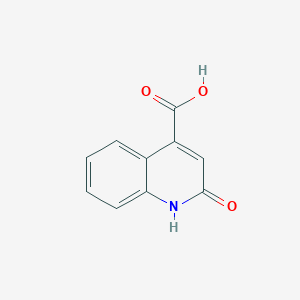

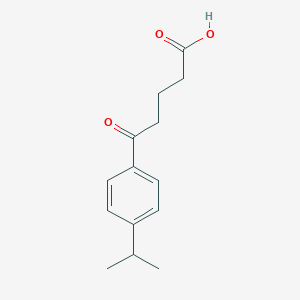
![8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B106751.png)
